POLYETHYLHYDROSILOXANE

Silicone curing agent Hydrosilylation crosslinking Cure uniformity

Polyethylhydrosiloxane (PEHS, CAS 24979-95-1) is a linear poly(ethylhydrosiloxane) homopolymer belonging to the hydride-functional polysiloxane class, characterized by reactive Si–H pendant groups distributed along a siloxane backbone bearing ethyl substituents. The most common commercial form is triethylsiloxy-terminated, supplied as a colorless transparent liquid with a density of 0.95 g/cm³, refractive index of 1.422, boiling point above 250 °C, melting point below −60 °C, and flash point of 75 °C.

Molecular Formula
Molecular Weight 0
CAS No. 24979-95-1
Cat. No. B1168053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYETHYLHYDROSILOXANE
CAS24979-95-1
SynonymsPOLYETHYLHYDROSILOXANE; POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED; Polyethylhydrosiloxane, viscosity 75-125 cSt.; poly(ethylsiloxane); POLYETHYLHYDROSILOXANE, TRIETHYLSILOXY TERMINATED: VISCOSITY 75-125 CST.; VISCOSITY 75-125 CST.; POLYETHYLHYDROSI
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyethylhydrosiloxane (CAS 24979-95-1): Chemical Identity and Baseline Physicochemical Profile for Technical Procurement


Polyethylhydrosiloxane (PEHS, CAS 24979-95-1) is a linear poly(ethylhydrosiloxane) homopolymer belonging to the hydride-functional polysiloxane class, characterized by reactive Si–H pendant groups distributed along a siloxane backbone bearing ethyl substituents [1]. The most common commercial form is triethylsiloxy-terminated, supplied as a colorless transparent liquid with a density of 0.95 g/cm³, refractive index of 1.422, boiling point above 250 °C, melting point below −60 °C, and flash point of 75 °C . Its defining structural feature—the combination of ethyl organic substituents with silicon-hydride functionality—distinguishes it from the more prevalent polymethylhydrosiloxane (PMHS, CAS 9004-73-3) and governs its differential reactivity, solubility, and application performance [2].

Why Polymethylhydrosiloxane Cannot Simply Replace Polyethylhydrosiloxane in Critical Formulations


Although polymethylhydrosiloxane (PMHS) and polyethylhydrosiloxane (PEHS) share the same siloxane backbone and Si–H reactive functionality, their divergent organic substituents—methyl vs. ethyl—produce measurably different performance profiles in key application contexts. Direct comparative curing studies demonstrate that PMHS, while exhibiting higher initial reactivity, is prone to inhomogeneous crosslinking, whereas PEHS yields more uniform and stable cure profiles [1]. In construction material applications, PEHS-based admixtures have been specifically validated for freeze–thaw durability in high-volume supplementary cementitious concrete, with documented effects on air void spacing and steel passivation that cannot be assumed transferable to PMHS without equivalent experimental confirmation [2]. Furthermore, the two polymers differ substantially in viscosity grade (PEHS: 75–125 cSt vs. typical PMHS: 15–45 cSt), affecting processing, mixing, and application methodology . These differences mean that direct substitution without reformulation and revalidation carries tangible technical risk.

Polyethylhydrosiloxane (CAS 24979-95-1): Quantifiable Differentiation Evidence Against Closest Analogs


Curing Uniformity: PEHS Delivers More Stable Crosslinking Than PMHS in Vinyl-Containing Silicone Systems

A direct comparative study by Sun and Chen (2011) evaluated methyl hydrogen silicone oil (PMHS) and ethyl hydrogen silicone oil (PEHS) as curing agents for vinyl-containing methylphenyl silicone oil across varying dosages and curing temperatures [1]. The results demonstrated that while PMHS exhibits high catalytic activity and short curing time, it is susceptible to inhomogeneous curing when conditions are not precisely controlled. PEHS, in contrast, provided more stable and uniform curing performance across the tested parameter range. This represents a direct, experimentally observed differentiation in crosslinking behavior between the two closest hydride-functional polysiloxane analogs.

Silicone curing agent Hydrosilylation crosslinking Cure uniformity

Si–H Active Hydrogen Content: PEHS Occupies a Moderate Reactivity Window (0.8–1.2 wt%) Distinct from Commercial PMHS Grades

Polyethylhydrosiloxane (ethyl hydrogen silicone oil) is characterized by an active hydrogen (Si–H) content of 0.8–1.2 wt% as a standard commercial specification [1]. By contrast, commercial PMHS grades span a broader and bifurcated hydrogen content range: low-hydrogen grades at approximately 0.1–0.38 wt% and high-hydrogen grades at 1.56–1.65 wt% [2]. PEHS thus occupies a distinct intermediate hydrogen content window that is not natively available in the PMHS product family. This translates to a hydride equivalent weight that differs substantially from PMHS, directly impacting the stoichiometric ratio (Si–H:Si–CH=CH₂) required in addition-cure silicone formulations.

Active hydrogen content Hydrosilylation stoichiometry Crosslinking formulation

Concrete Freeze–Thaw Durability: PEHS-Based Admixture Validated for Air Void Spacing and Steel Passivation in High-Volume SCM Concrete

Sobolev and Batrakov (2007) conducted a systematic durability assessment of high-strength concrete incorporating large volumes of supplementary cementitious materials (fly ash, ponded ash, granulated blast furnace slag, silica fume) modified by a polyethylhydrosiloxane-based admixture and a superplasticizer [1]. The study demonstrated that the PEHS admixture, in combination with the superplasticizer, yielded the required air content and air void spacing factor necessary for freeze–thaw resistance as well as effective passivation of steel reinforcement. The research program encompassed water permeability testing, freeze–thaw cycling, and reinforcement corrosion evaluation, confirming a beneficial effect on durability across multiple binder compositions. While PMHS has also been noted to form hydrophobic voids in concrete via hydrogen release [2], the specific validation of PEHS for meeting air void spacing specifications and reinforcement passivation criteria under standardized durability testing is documented only for PEHS in the peer-reviewed literature.

Concrete durability Freeze-thaw resistance Supplementary cementitious materials

Surface Hydrophobization of Metal Hydride Powders: PEHS Increases Water Contact Angle from 71.5° to 136.2° on ZrH₂

In a study on the hydrophobization of zirconium hydride (ZrH₂) powder surfaces, the application of a polyethylhydrosiloxane shell produced a dramatic and quantitative increase in the water wetting angle from 71.5 ± 1.3° (unmodified, hydrophilic) to 136.2 ± 1.6° (modified, strongly hydrophobic) [1]. This 64.7° increase transformed the surface character from hydrophilic to hydrophobic in a single treatment step, achieved by modification of ZrH₂ particles (modal diameter 7.69 µm, specific surface 25,592 cm²/cm³) with ethylhydrosiloxane in a nonpolar solvent solution. In a separate application context, PEHS emulsion incorporated into water-dispersion acrylic paint increased the wetting angle by approximately 12.5% relative to unmodified coatings, reaching up to 100° [2]. Comparable PMHS contact angle data exist only for entirely different substrate systems (e.g., PMHS-based nanofiber membranes at 144.8°; fluorinated PMHS/TiO₂ nanocomposites at 161°) and cannot be directly extrapolated to metal hydride or construction coating contexts.

Surface modification Hydrophobization Metal hydride passivation

Viscosity Grade Differentiation: PEHS (75–125 cSt) Occupies a Higher Processing Window Than Standard PMHS Grades (15–45 cSt)

Commercially available triethylsiloxy-terminated polyethylhydrosiloxane (Gelest HES-992 and equivalent grades) exhibits a kinematic viscosity of 75–125 cSt at 25 °C . By comparison, the standard trimethylsilyl-terminated polymethylhydrosiloxane product line (Gelest HMS-991, HMS-992, HMS-993) spans a lower viscosity range of 15–45 cSt . This represents a roughly 2–8× higher viscosity for PEHS relative to the most common PMHS procurement grades. The higher viscosity of PEHS influences several processing parameters: it reduces the tendency for phase separation in filled systems, provides longer pot-life characteristics in catalyzed mixes, and alters the rheology of formulated products [1]. Conversely, for applications requiring low-viscosity penetration into porous substrates (e.g., concrete hydrophobization), PMHS grades may offer advantages.

Viscosity Rheology Processing characteristics

Polyethylhydrosiloxane (CAS 24979-95-1): Evidence-Backed Selection Scenarios for Industrial and Research Procurement


Scenario 1: Addition-Cure Silicone Elastomer Formulation Requiring Uniform Crosslinking with Wide Process Tolerance

In platinum-catalyzed addition-cure silicone elastomer manufacturing, curing uniformity is critical for product quality. Direct comparative evidence shows that PEHS delivers more stable, homogeneous curing than PMHS when used as the Si–H crosslinker component in vinyl-containing silicone systems, particularly where curing temperature and catalyst concentration may fluctuate within production tolerances [1]. Select PEHS when process consistency and low scrap rate are prioritized over maximizing cure speed.

Scenario 2: High-Performance Concrete Admixture for Freeze–Thaw Durability in Infrastructure Applications

For concrete formulations incorporating large volumes of supplementary cementitious materials (fly ash, slag, silica fume) destined for bridges, offshore structures, pavements, or precast elements in freeze–thaw environments, PEHS-based admixtures have been peer-review validated to achieve required air void spacing factors and steel reinforcement passivation [1]. This published durability data supports specification of PEHS over untested hydride siloxane alternatives and can streamline technical approval in construction projects.

Scenario 3: Hydrophobic Surface Modification of Reactive Metal or Mineral Powders

When hydrophobizing moisture-sensitive particulate materials such as metal hydrides (e.g., ZrH₂) or mineral fillers, PEHS has demonstrated a quantitatively documented contact angle increase from 71.5° to 136.2°—a near-doubling of hydrophobicity in a single treatment step [1]. For aqueous dispersion coatings, PEHS emulsion incorporation increases wetting angle by ~12.5% relative to unmodified formulations [2]. These validated performance benchmarks provide a defensible rationale for selecting PEHS in surface treatment applications where documented hydrophobization efficacy on specific substrates is a procurement requirement.

Scenario 4: Intermediate-Reactivity Hydride Crosslinker for Stoichiometric Formulation Design

When designing addition-cure silicone formulations where the Si–H:vinyl stoichiometric ratio must be precisely controlled, PEHS offers an active hydrogen content of 0.8–1.2 wt% that sits between low-H PMHS (~0.1–0.38 wt%) and high-H PMHS (~1.56–1.65 wt%) grades [1][2]. This intermediate hydrogen content enables formulators to achieve target crosslink densities without multi-component blending, simplifying procurement logistics, reducing inventory complexity, and minimizing batch-to-batch variation from blending operations.

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